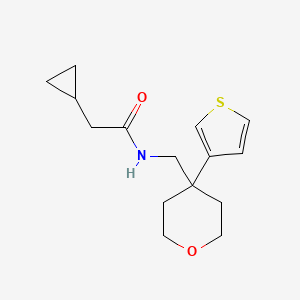

![molecular formula C16H12ClN5O3 B2821828 N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine CAS No. 450345-18-3](/img/structure/B2821828.png)

N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

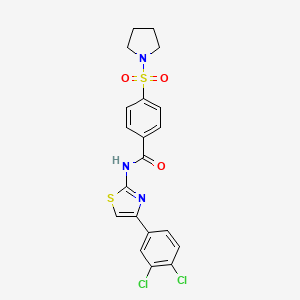

“N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine” seems to be a complex organic compound. It appears to contain a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a chlorophenoxy group, which is a common moiety in several synthetic compounds, including pharmaceuticals and pesticides .

Synthesis Analysis

While specific synthesis information for “N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine” was not found, a related compound “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” was synthesized and studied for its antimicrobial and antiproliferative properties . The synthesis involved confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Aplicaciones Científicas De Investigación

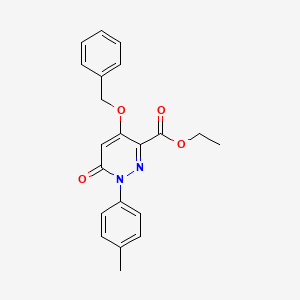

Synthesis and Material Science

Research has demonstrated the synthesis and characterization of novel compounds and materials derived from aromatic diamines, including those similar in structure to N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine. These compounds exhibit a range of properties, such as solubility in common organic solvents, high thermal stability, and potential applications in advanced material science. For instance, polymers derived from aromatic diamine monomers have shown significant solubility, thermal stability, and hydrophobicity, suggesting their application in creating advanced polymeric materials with specific desired properties (Huang et al., 2017).

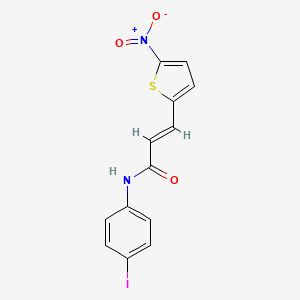

Antiviral Research

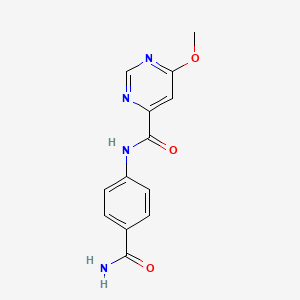

Compounds structurally related to the specified chemical have been investigated for their antiviral activities. Derivatives of pyrimidine, for example, have shown marked inhibitory effects on retrovirus replication in cell cultures. This suggests that modifications of the pyrimidine core can lead to potent antiviral agents, providing insights into the design of new therapeutic drugs (Hocková et al., 2003).

Chemical Synthesis and Mechanisms

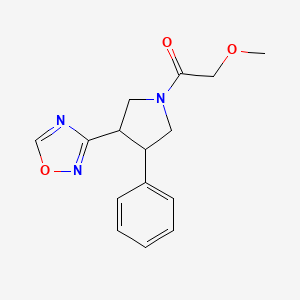

The exploration of chemical reactions and synthesis pathways involving compounds similar to N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine has contributed to a deeper understanding of chemical synthesis mechanisms. Studies have detailed the synthesis of tetrahydropteridine derivatives and discussed the influence of different substituents on the chemical properties and reactions of pyrimidine derivatives, illustrating the versatility and reactivity of such compounds (Bailey et al., 1992).

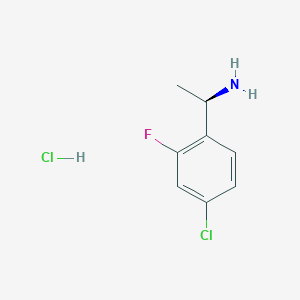

Environmental and Analytical Chemistry

Research into the impurities of agrochemical formulations has uncovered the presence of compounds structurally related to N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine, providing insights into environmental contamination and the need for cleaner chemical synthesis methods. The detailed analysis of historic formulations and their dioxin impurities helps in understanding the environmental impact and guiding the development of safer agrochemicals (Masunaga et al., 2001).

Propiedades

IUPAC Name |

4-N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O3/c17-10-1-5-12(6-2-10)25-13-7-3-11(4-8-13)21-16-14(22(23)24)15(18)19-9-20-16/h1-9H,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRKBVLLYMKBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B2821745.png)

![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2821750.png)

![N-[1-(4-bromophenyl)sulfonyl-2,2-dichloroethenyl]benzamide](/img/structure/B2821751.png)

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)

![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)

![3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2821766.png)